(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
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Overview
Description
The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea . This intermediate is then reacted with imidazole under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using agents such as or .
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction can produce thiols or amines .
Scientific Research Applications
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorobenzyl)thio-1H-imidazole
- (2-chlorobenzyl)thio-1H-benzimidazole
- (2-chlorobenzyl)thio-1H-pyrazole
Uniqueness
Compared to similar compounds, (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a synthetic derivative of imidazole that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula : C21H22ClN3O3S2
- Molecular Weight : 464 g/mol
- CAS Number : 851804-16-5
The biological activity of this compound primarily stems from its interaction with various molecular targets involved in cellular processes. The imidazole ring is known for its role in drug design due to its ability to mimic natural substrates and interact with biological macromolecules.
Target Interactions
- Tubulin Binding : Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Aromatase Inhibition : The compound may also exhibit aromatase inhibitory activity, which is beneficial in treating hormone-sensitive cancers such as breast cancer .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Study 1: Antiproliferative Effects
In a study evaluating various imidazole derivatives, this compound demonstrated significant antiproliferative effects against MCF-7 breast cancer cells. The compound showed an IC50 value comparable to established chemotherapeutics, indicating its potential as a therapeutic agent .
Study 2: Mechanistic Insights
Further investigations revealed that the compound's mechanism involves targeting microtubules, leading to disrupted mitotic spindle formation. This was evidenced by immunofluorescence microscopy showing aberrant microtubule structures in treated cells .
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-6-2-4-8-15(13)17(22)21-11-10-20-18(21)23-12-14-7-3-5-9-16(14)19/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYUBRKHOKSMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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